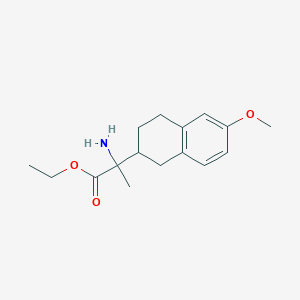Ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
CAS No.: 1225228-90-9
Cat. No.: VC8220689
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1225228-90-9 |
|---|---|
| Molecular Formula | C16H23NO3 |
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | ethyl 2-amino-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |
| Standard InChI | InChI=1S/C16H23NO3/c1-4-20-15(18)16(2,17)13-7-5-12-10-14(19-3)8-6-11(12)9-13/h6,8,10,13H,4-5,7,9,17H2,1-3H3 |
| Standard InChI Key | RQIMIRAUSRNRCE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C1CCC2=C(C1)C=CC(=C2)OC)N |
| Canonical SMILES | CCOC(=O)C(C)(C1CCC2=C(C1)C=CC(=C2)OC)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure combines a partially saturated naphthalene system (tetralin) with a methoxy substituent and a branched propanoate ester. The tetralin moiety provides a rigid hydrophobic framework, while the methoxy group enhances electron density in the aromatic system. The 2-amino-2-propanoate side chain introduces both basic (amine) and polar (ester) functionalities, creating a multifunctional scaffold .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1225228-90-9 |
| Molecular Formula | C₁₆H₂₃NO₃ |
| Molar Mass | 277.36 g/mol |
| Synonyms | 2-Naphthaleneacetic acid, α-amino-1,2,3,4-tetrahydro-6-methoxy-α-methyl-, ethyl ester |
| Storage Conditions | 2–8°C |
The stereochemistry of the amino and methoxy groups remains unspecified in available literature, highlighting a critical area for further study .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are absent in public domains, analogous compounds suggest characteristic signals:
-
¹H NMR: Aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and ethyl ester quartet/triplet (δ 4.1/1.2 ppm).
-
IR: Ester C=O stretch (~1740 cm⁻¹), N–H bend (~1650 cm⁻¹), and aromatic C–C vibrations (~1600 cm⁻¹).
Synthetic Routes and Optimization
Tetralin Core Formation
-
Friedel-Crafts Acylation: Reacting 2-methoxynaphthalene with acetyl chloride to introduce a ketone group.
-
Hydrogenation: Partial saturation of the naphthalene ring using H₂/Pd-C to yield 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one.
-
Strecker Synthesis: Reaction with KCN and NH₃ to install the α-amino nitrile group.
-
Esterification: Treatment with ethanol/H⁺ to convert the nitrile to the ethyl ester .
Side Chain Conjugation
-
Mannich Reaction: Condensing tetralin-2-one with formaldehyde and ethyl glycinate to form the α-amino ester.
Challenges in Synthesis
-
Regioselectivity: Ensuring methoxy substitution at the 6-position requires careful directing group strategies.
-
Stereocontrol: The quaternary carbon bearing the amino and ester groups poses significant racemization risks during synthesis.
Physicochemical Properties
Solubility and Stability
The compound’s logP (estimated via ChemDraw: ~2.1) indicates moderate lipophilicity, favoring solubility in organic solvents (e.g., DMSO, ethanol). The ester group confers hydrolytic instability under acidic or basic conditions, necessitating storage at 2–8°C .
Crystallography
Single-crystal X-ray data are unavailable. Molecular modeling predicts a twisted conformation where the ester side chain orients perpendicular to the tetralin plane to minimize steric clashes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume